2-ethylsulfanyl-N-methylethanamine;oxalic acid
Overview
Description
2-ethylsulfanyl-N-methylethanamine;oxalic acid is a chemical compound with the molecular formula C6H15NO4S2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized in the fields of chemistry, biology, and medicine for its reactivity and potential therapeutic benefits .
Preparation Methods
The synthesis of 2-ethylsulfanyl-N-methylethanamine;oxalic acid typically involves the reaction of [2-(Ethylthio)ethyl]methylamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally involve similar reaction conditions with optimized parameters for large-scale synthesis .
Chemical Reactions Analysis
2-ethylsulfanyl-N-methylethanamine;oxalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. .
Scientific Research Applications
2-ethylsulfanyl-N-methylethanamine;oxalic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 2-ethylsulfanyl-N-methylethanamine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-ethylsulfanyl-N-methylethanamine;oxalic acid can be compared with other similar compounds, such as:
Poly (2-ethyl-2-oxazoline): Known for its biomedical applications due to its high water-solubility and biocompatibility.
Oxymethylene ethers: Used as alternative diesel fuels with low emissions. The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for a variety of specialized applications.
Properties
IUPAC Name |
2-ethylsulfanyl-N-methylethanamine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H13NS.C2H2O4/c2*1-3-7-5-4-6-2;3-1(4)2(5)6/h2*6H,3-5H2,1-2H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJWUAQHTKTMKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCNC.CCSCCNC.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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